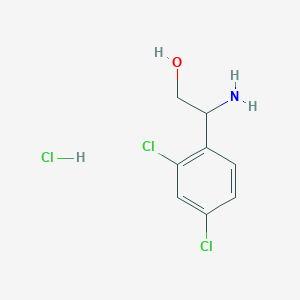

2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-(2,4-dichlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQRPXLLVWMSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride involves several steps. One common method includes the reaction of 2,4-dichlorophenylacetonitrile with ammonia, followed by reduction with lithium aluminum hydride to yield the corresponding amine. This amine is then reacted with hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

- Enantioselective Synthesis: It is crucial in the enantioselective synthesis of various therapeutic agents, including antifungal drugs and β2 agonists like clenbuterol and clenpenterol. These compounds are studied for their pharmacokinetic properties and therapeutic efficacy in treating respiratory conditions.

- Development of Bioactive Compounds: The compound serves as a building block for synthesizing biologically active pyrrolo[2,3-b]pyridine derivatives, which are important in drug discovery.

Biochemical Research

- Enzyme Inhibition Studies: Research indicates that 2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride can inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism. This inhibition may lead to altered pharmacokinetics of co-administered drugs .

- Neurodegenerative Disease Research: Its potential to modulate neurotransmitter systems positions it as a candidate for studying treatments for neurodegenerative diseases.

Environmental Chemistry

- Catalytic Processes: The compound's solubility in organic solvents is studied to understand its behavior in environmental contexts and its potential applications in catalysis .

- Synthesis of Heterocyclic Compounds: It is involved in synthesizing heterocyclic compounds that may have applications in agrochemicals and other industrial chemicals .

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Antifungal Activity | Medicinal Chemistry | Demonstrated effectiveness against various fungal strains when used as an intermediate in drug synthesis. |

| Cytochrome P450 Inhibition | Biochemical Research | Showed significant inhibition of specific cytochrome P450 enzymes, leading to altered drug metabolism profiles. |

| Neurotransmitter Modulation | Neuropharmacology | Exhibited potential effects on neurotransmitter systems, suggesting applications in neurodegenerative disease treatments. |

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride involves its ability to bind to proteins and other molecules, altering their structure and activity. This binding can affect various molecular targets and pathways, leading to changes in biochemical and physiological processes. The specific molecular targets and pathways depend on the context of its application, such as drug synthesis or biochemical research.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features and inferred properties of 2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride and related compounds:

| Compound Name | Substituents on Aromatic Ring | Functional Groups | Molecular Weight (g/mol) | Inferred Applications |

|---|---|---|---|---|

| 2-Amino-2-(2,4-dichlorophenyl)ethanol HCl | 2,4-dichloro | Ethanolamine, HCl | ~252.5 | Pharmaceutical intermediate |

| Methyl 2-amino-2-(2-chlorophenyl)acetate HCl | 2-chloro | Methyl ester, HCl | ~235.5 | Organic synthesis |

| 2-(Diisopropylamino)ethanol HCl | None (aliphatic chain) | Diisopropylamine, HCl | ~193.7 | Surfactant, chemical reagent |

| 2-Amino-6-methoxyphenol HCl | 6-methoxy, 2-amino | Phenol, HCl | ~189.6 | Dye intermediate |

| 2-Chloro-1-(2,4-dimethoxyphenyl)ethanone | 2,4-dimethoxy | Ketone, chloro | ~228.7 | Photochemical reagent |

Key Observations:

Halogenation vs.

Amino Group Positioning: The ethanolamine backbone in the target compound and 2-(Diisopropylamino)ethanol HCl () contrasts with ester () or ketone () functionalities, affecting solubility and reactivity. Diisopropylamino groups may confer greater steric hindrance, reducing metabolic degradation .

Pharmacokinetic Implications: Evidence from quinolinemethanol derivatives () suggests halogenation (e.g., trifluoromethyl or dichlorophenyl groups) correlates with prolonged half-lives due to increased plasma protein binding. This supports the hypothesis that the target compound’s dichlorophenyl group may similarly enhance bioavailability compared to non-halogenated analogs .

Biological Activity

2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride can be represented as follows:

- Molecular Formula : C9H10Cl2N·HCl

- Molecular Weight : 229.55 g/mol

This compound features a dichlorophenyl group that is significant for its biological activity.

Antibacterial Activity

Research indicates that 2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride exhibits notable antibacterial properties. In studies involving various bacterial strains, the compound demonstrated effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents.

Antifungal Activity

The antifungal efficacy of this compound has also been evaluated. It has shown activity against various fungal strains, including Candida albicans and Aspergillus niger.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 25 µg/mL |

| Aspergillus niger | 50 µg/mL |

Such results indicate its potential utility in treating fungal infections.

Anticancer Potential

Recent studies have explored the anticancer properties of 2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride. In vitro tests on human cancer cell lines have shown that the compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

- Case Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (up to 40% reduction at 50 µM concentration) while maintaining minimal effects on MCF10A normal breast cells.

The biological activity of 2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The compound is believed to disrupt cellular processes by inhibiting enzyme activity and interfering with DNA replication in pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2,4-dichlorophenylacetaldehyde with ammonia under acidic conditions, followed by hydrochlorination. Optimize pH (4–6) and temperature (50–70°C) to suppress side reactions like over-alkylation . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) improves purity. Monitor intermediates using TLC (Rf = 0.3–0.5 in 9:1 CHCl₃/MeOH) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- NMR : In ¹H NMR (DMSO-d₆), expect aromatic protons (δ 7.3–7.8 ppm, doublets for 2,4-Cl substitution), ethanolamine NH₂ (δ 2.8–3.2 ppm), and hydroxyl proton (δ 5.1 ppm, broad). ¹³C NMR should show C-Cl carbons (δ 125–135 ppm) .

- FT-IR : Confirm NH/OH stretches (3200–3500 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ = ~278.5 m/z) validates molecular weight .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coat) due to H315/H319 hazards (skin/eye irritation). Work under fume hoods to avoid inhalation (H335). In case of exposure, rinse eyes with water for 15 minutes (P305+P351+P338) and dispose of waste via halogenated solvent containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound, particularly under varying solvent systems?

- Methodology : Perform DOE (Design of Experiments) to test solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading (e.g., Pd/C for reductions). Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to quantify byproducts like dichlorinated impurities . Statistical tools (ANOVA) identify significant variables affecting yield .

Q. What strategies mitigate byproduct formation during the synthesis of 2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride?

- Methodology :

- Byproduct Identification : LC-MS/MS detects intermediates (e.g., over-alkylated amines at m/z 320–340).

- Process Optimization : Use flow chemistry (residence time <10 min) to minimize side reactions. Add scavengers (e.g., molecular sieves) to absorb excess HCl .

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR to adjust reagent stoichiometry dynamically .

Q. How does the electronic environment of the 2,4-dichlorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodology : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to map electron density on the aryl ring. Correlate with experimental reactivity in SN2 reactions (e.g., with alkyl halides). Electrostatic potential surfaces show electron-deficient meta/para positions favoring nucleophilic attacks .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity, and how should cytotoxicity thresholds be established?

- Methodology : Use HEK-293 or HepG2 cells for cytotoxicity screening (MTT assay, 24–72 hr exposure). Calculate IC₅₀ values and compare to positive controls (e.g., cisplatin). For receptor-binding studies, employ SPR (Surface Plasmon Resonance) to assess affinity for amine-linked targets (e.g., GPCRs) .

Contradictions and Validation

Q. How can researchers reconcile discrepancies in reported melting points (e.g., 75–77°C vs. 262°C) for structurally similar aminoethanol hydrochlorides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.